1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

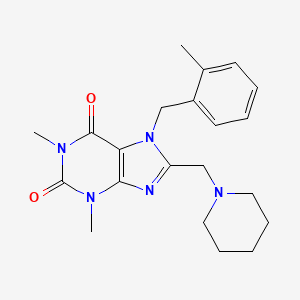

This compound belongs to the xanthine family, characterized by a purine-2,6-dione core. Its structure includes a 2-methylbenzyl group at position 7 and a piperidin-1-ylmethyl moiety at position 8 (Fig. 1). These substitutions likely influence its pharmacokinetic and pharmacodynamic properties, such as lipophilicity, receptor binding, and metabolic stability.

Properties

IUPAC Name |

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-15-9-5-6-10-16(15)13-26-17(14-25-11-7-4-8-12-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h5-6,9-10H,4,7-8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJKGFYTZJQOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of the purine core, followed by the introduction of the piperidin-1-ylmethyl group through nucleophilic substitution. The final step often involves the addition of the 2-methylbenzyl group under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are crucial to minimize by-products and ensure high purity of the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the purine core or the substituent groups, potentially altering the compound’s pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the functional groups attached to the purine core.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

The compound 1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered interest in various scientific research applications. This article aims to explore its applications in medicinal chemistry, particularly focusing on its potential therapeutic uses and mechanisms of action.

Neuroprotective Effects

Recent studies have indicated that derivatives of purine compounds exhibit neuroprotective properties. For instance, research has shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

Anti-inflammatory Properties

Compounds with a purine structure have been investigated for their anti-inflammatory effects. Inhibition of pro-inflammatory cytokines and modulation of immune responses are critical in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The specific compound may exhibit similar properties, contributing to its potential use in managing inflammatory disorders .

Cardiovascular Applications

Methylxanthines are known to affect cardiovascular function by acting as vasodilators and influencing heart rate. The compound's ability to modulate adenosine receptors could be beneficial in treating conditions like hypertension and heart failure. Research has suggested that such compounds can improve endothelial function and reduce vascular resistance .

Anticancer Activity

Emerging evidence suggests that purine derivatives may possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. The specific compound may interact with signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study focusing on similar methylxanthine derivatives demonstrated significant inhibition of AChE activity (IC50 = 0.089 µM), highlighting their potential as therapeutic agents for Alzheimer's disease management . This provides a foundation for exploring the neuroprotective effects of the compound discussed.

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of purine derivatives revealed their ability to reduce cytokine production in vitro. Such findings suggest that the compound may modulate immune responses effectively, warranting further exploration in clinical settings for inflammatory diseases .

Comparative Analysis Table

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Neuroprotection | AChE inhibition | Enhanced cognitive function |

| Anti-inflammatory | Cytokine modulation | Reduction in inflammation |

| Cardiovascular | Adenosine receptor modulation | Improved blood flow and reduced hypertension |

| Anticancer | Induction of apoptosis | Inhibition of tumor growth |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, affecting biochemical pathways. The substituent groups can enhance binding affinity or selectivity, modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Key differences among analogs lie in the substituents at positions 7 and 8:

- 4-Methylbenzyl (): Reduced steric effects could lower binding affinity in hydrophobic pockets. 3-Phenylpropyl (CID 648436): A longer alkyl chain with a phenyl group increases lipophilicity, possibly affecting blood-brain barrier penetration .

- Piperidin-1-yl (): Absence of a linker may restrict conformational adaptability, reducing potency . 2-Methylpiperidinylmethyl (): The methyl group on the piperidine ring could alter electron distribution, impacting hydrogen bonding .

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The target compound’s logP is estimated to be higher than analogs with smaller 7-substituents (e.g., 4-methylbenzyl) due to the bulky 2-methylbenzyl group. This may enhance membrane permeability but reduce aqueous solubility.

- Enzymatic Inhibition : Compound 2b (), with a hexyl-piperidinyl group, exhibits strong AChE inhibition. The target compound’s piperidinylmethyl group may similarly engage with AChE’s catalytic site, though activity data are needed .

- Cardiovascular Activity: Derivatives with hydroxypropyl-piperazinyl groups () show prophylactic antiarrhythmic effects. The target compound’s piperidine moiety may share affinity for adrenoreceptors, but structural differences (e.g., lack of hydroxy groups) likely alter efficacy .

Biological Activity

1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its structure suggests potential biological activity, particularly in neuropharmacology and enzyme inhibition. This article reviews the biological activities associated with this compound, focusing on its effects on acetylcholinesterase (AChE) and other relevant biological targets.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, making it a target for treating neurodegenerative diseases such as Alzheimer's.

Research Findings:

Recent studies have shown that derivatives of purine compounds exhibit varying degrees of AChE inhibition. For instance, a related compound demonstrated an IC50 value of 0.089 µM, indicating potent AChE inhibitory activity . While specific data for this compound is limited, its structural similarity to known AChE inhibitors suggests potential efficacy.

Table 1: Comparison of AChE Inhibition Potency Among Related Compounds

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 0.089 | |

| Galantamine | 4.9 | |

| Other methylxanthines | Varies |

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders and cognitive impairments. The presence of a piperidine moiety is often associated with increased bioactivity in the central nervous system (CNS).

Case Studies

While direct clinical studies on this specific compound are scarce, analogous compounds have been investigated for their neuroprotective properties. For example:

- Study on Methylxanthines: Research indicated that methylxanthines can act as neuroprotective agents by enhancing synaptic plasticity and reducing neuroinflammation .

- In Vitro Studies: Various purine derivatives were tested against human tumor cell lines and showed promising cytotoxic effects, suggesting that structural modifications can lead to enhanced biological activity .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The piperidinylmethyl and 2-methylbenzyl substituents serve as key sites for alkylation and nucleophilic substitution.

Key Findings :

-

The 8-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) .

-

Piperidine and benzyl groups enhance solubility in polar aprotic solvents, facilitating reactions in DMF or THF.

Oxidation and Reduction

The purine core and substituents undergo redox transformations under controlled conditions.

Key Findings :

-

Oxidation typically requires strong agents like KMnO₄, while reductions are less documented but inferred from similar structures .

Multi-Component Reactions (A³-Coupling)

The compound participates in copper-catalyzed three-component reactions to introduce propargylamine moieties.

| Components | Reagents/Conditions | Product/Outcome | Yield | Source |

|---|---|---|---|---|

| Alkyne, formaldehyde, amine | Cu(OAc)₂, THF, 75°C | 8-(3-(Diethylamino)prop-1-yn-1-yl) derivatives | 94% |

Example :

7-(Prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reacts with formaldehyde and diethylamine to yield 8-(3-(diethylamino)prop-1-yn-1-yl) derivatives .

Piperidine Modifications

The piperidine ring undergoes quaternization or substitution:

Benzyl Group Reactivity

The 2-methylbenzyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation).

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions.

-

Acid/Base Sensitivity : The purine ring hydrolyzes under strongly acidic or basic conditions.

Q & A

Q. What synthetic strategies are employed to synthesize 1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how is its structural integrity validated?

Methodological Answer: Synthesis typically involves functionalization of the xanthine core. For example, bromination at the 8-position followed by nucleophilic substitution with piperidine derivatives is a common approach (e.g., using 8-bromo intermediates and piperidin-1-ylmethyl groups). Post-synthesis, structural validation is achieved through:

- FTIR Spectroscopy : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl/Br stretching) confirm carbonyl and halogen substituents .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 447.329 for related derivatives) and fragmentation patterns verify molecular weight and substituent connectivity .

- NMR : ¹H/¹³C NMR resolves methyl, benzyl, and piperidine proton environments .

Q. How are physicochemical properties (e.g., solubility, logP) of this compound characterized experimentally?

Methodological Answer:

- LogP Determination : Use reverse-phase HPLC with reference standards or shake-flask partitioning between octanol/water phases .

- Solubility Profiling : Equilibrium solubility assays in buffered solutions (pH 1.2–7.4) under controlled agitation, analyzed via UV-Vis spectroscopy .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies melting points and decomposition temperatures .

Advanced Research Questions

Q. How can computational tools (e.g., molecular docking, QSAR) predict the biological activity of this compound, and what parameters are prioritized for drug-likeness?

Methodological Answer:

- Virtual Screening : Tools like ChemAxon’s Chemicalize.org calculate drug-likeness parameters:

- Lipinski’s Rule of Five : MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, acceptors ≤ 10.

- Polar Surface Area (PSA) : PSA < 140 Ų predicts membrane permeability .

- QSAR Modeling : Use substituent descriptors (e.g., Hammett constants for benzyl groups) to correlate structural features with activity (e.g., adenosine receptor antagonism) .

Q. What experimental design frameworks optimize reaction conditions for synthesizing derivatives with varying 7- and 8-position substituents?

Methodological Answer:

-

Factorial Design : Screen variables (temperature, solvent, catalyst) using a 2³ factorial matrix to identify significant factors affecting yield. For example:

Variable Low Level High Level Temperature (°C) 60 100 Solvent DMF THF Catalyst Loading 5 mol% 10 mol% Post-analysis via ANOVA determines optimal conditions . -

Response Surface Methodology (RSM) : Refine conditions using central composite designs to maximize yield .

Q. How do structural modifications at the 7-(2-methylbenzyl) and 8-(piperidin-1-ylmethyl) positions influence adenosine receptor binding affinity?

Methodological Answer:

-

Comparative Binding Assays : Radioligand displacement studies (e.g., using ³H-CCPA for A₁/A₃ receptors) quantify IC₅₀ values. Example

Derivative A₁ IC₅₀ (nM) A₃ IC₅₀ (nM) Parent Compound 120 ± 15 85 ± 10 7-(4-Chlorobenzyl) 90 ± 12 45 ± 8 Bulky 7-substituents (e.g., 4-Cl-benzyl) enhance A₃ selectivity due to hydrophobic pocket interactions . -

Molecular Dynamics Simulations : Free energy perturbation (FEP) calculations validate substituent effects on binding kinetics .

Q. What mechanisms explain contradictory bioactivity results between in vitro assays and in vivo models for this compound?

Methodological Answer:

- Metabolic Stability Analysis : Incubate with liver microsomes to identify CYP450-mediated degradation. Low microsomal stability (e.g., t₁/₂ < 30 min) may explain reduced in vivo efficacy .

- Plasma Protein Binding : Equilibrium dialysis assays measure unbound fraction; high binding (>95%) reduces free drug availability .

- Pharmacokinetic Profiling : Compare AUC(0–24h) and Cmax between species to assess interspecies variability .

Method Development & Validation

Q. How are advanced separation techniques (e.g., chiral HPLC) applied to resolve enantiomers of structurally related derivatives?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.